Cas no 898755-05-0 ( )

  structure
  structure
Product Name: 
CAS No:898755-05-0
MF:C17H16FNO
MW:269.313447952271
CID:868075
PubChem ID:24725321
Update Time:2025-04-19

  Chemical and Physical Properties

Names and Identifiers

    • [2-(azetidin-1-ylmethyl)phenyl]-(2-fluorophenyl)methanone
    • 2-AZETIDINOMETHYL-2'-FLUOROBENZOPHENONE
    • 2-AZETIDIN-1-YLMETHYL-2'-FLUOROBENZOPHENONE
    • 898755-05-0
    • DTXSID20643716
    • SB51061
    • 1-{[2-(2-FLUOROBENZOYL)PHENYL]METHYL}AZETIDINE
    • {2-[(Azetidin-1-yl)methyl]phenyl}(2-fluorophenyl)methanone
    • AKOS016020739
    • (2-(Azetidin-1-ylmethyl)phenyl)(2-fluorophenyl)methanone
    •  
    • MDL: MFCD03842604
    • Inchi: 1S/C17H16FNO/c18-16-9-4-3-8-15(16)17(20)14-7-2-1-6-13(14)12-19-10-5-11-19/h1-4,6-9H,5,10-12H2
    • InChI Key: AOQXZSZNBWEVPZ-UHFFFAOYSA-N
    • SMILES: FC1C=CC=CC=1C(C1=CC=CC=C1CN1CCC1)=O

Computed Properties

  • Exact Mass: 269.12200
  • Monoisotopic Mass: 269.121592296g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 4
  • Complexity: 342
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 20.3Ų

Experimental Properties

  • Density: 1.209
  • Boiling Point: 419.7°C at 760 mmHg
  • Flash Point: 207.6°C
  • Refractive Index: 1.601
  • PSA: 20.31000
  • LogP: 3.20030

  Pricemore >>

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